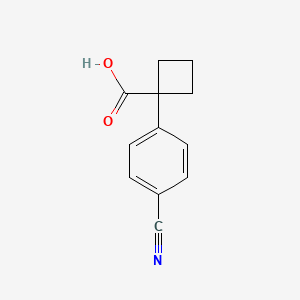

1-(4-Cyanophenyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality 1-(4-Cyanophenyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyanophenyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSUZJOUXGAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a unique molecule that stands at the intersection of several key areas in medicinal chemistry and materials science. Its rigid cyclobutane core, substituted with a polar cyanophenyl group and an acidic carboxylic acid moiety, imparts a distinct set of physicochemical properties that are of significant interest in drug design and the development of novel materials. The cyanophenyl group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, while the carboxylic acid provides a handle for salt formation, esterification, and amide bond coupling, making it a versatile building block.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the scientific rationale behind the analytical techniques used to acquire it, ensuring a deep and practical understanding for researchers in the field.

Molecular Structure and Key Features

The structure of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, with its combination of a non-planar saturated ring and a planar aromatic system, presents an interesting case for conformational analysis and intermolecular interactions.

Caption: Molecular Structure of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.

Physicochemical Properties: A Tabulated Summary

Direct experimental data for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is not extensively available in the public domain. Therefore, the following table includes a combination of data from supplier information, predictions based on its chemical structure, and comparative data from structurally analogous compounds. This approach provides a scientifically grounded estimation of its properties.

| Property | Value (Predicted/Inferred) | Data Source/Analogy | Significance in Research and Drug Development |

| IUPAC Name | 1-(4-cyanophenyl)cyclobutane-1-carboxylic acid | - | Standardized nomenclature for unambiguous identification. |

| CAS Number | 1314710-36-5 | Fluorochem | Unique registry number for database searches and regulatory purposes. |

| Molecular Formula | C₁₂H₁₁NO₂ | - | Determines molecular weight and elemental composition. |

| Molecular Weight | 201.22 g/mol | - | Crucial for stoichiometric calculations in synthesis and formulation. |

| Melting Point | 80-90 °C (range for chloro analog) | Inferred from 1-(4-chlorophenyl)cyclobutanecarboxylic acid[1] | Indicates purity and the strength of the crystal lattice. A defined melting point is critical for solid dosage form development. |

| Boiling Point | > 300 °C (estimated) | Inferred from analogous aromatic carboxylic acids[1] | High boiling point is expected due to hydrogen bonding and molecular weight. Relevant for purification by distillation if applicable, though decomposition may occur. |

| pKa | ~4.3 (predicted) | Predicted for 1-(4-chlorophenyl)cyclobutanecarboxylic acid[1] | Governs the ionization state at different pH values, which profoundly impacts solubility, absorption, and interaction with biological targets. |

| LogP (XlogP) | 1.4 (predicted for cyclopropane analog) | PubChem (for 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid)[2] | A measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes (ADME properties). |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, DMSO) | General properties of aromatic carboxylic acids[3] | Affects formulation strategies, bioavailability, and the choice of solvents for synthesis and analysis. |

Spectroscopic and Analytical Characterization

The unique structural features of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid give rise to a characteristic spectroscopic fingerprint. While a dedicated spectrum for this specific molecule is not publicly available, we can predict the key features based on the known absorptions of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4][5]

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Sharp peaks will appear just below 3000 cm⁻¹.

-

Nitrile C≡N Stretch: A sharp, intense absorption should be observed in the range of 2220-2240 cm⁻¹, a region with few other interfering peaks.[6][7]

-

Carbonyl C=O Stretch: A strong, sharp peak is expected around 1700-1725 cm⁻¹ for the hydrogen-bonded carboxylic acid.[4][5]

-

Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-13 ppm range.[4]

-

Aromatic Protons: The protons on the cyanophenyl ring will appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Cyclobutane Protons: The aliphatic protons of the cyclobutane ring will appear as complex multiplets in the upfield region, likely between 1.5 and 3.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will be observed in the downfield region, typically between 170-185 ppm.[4][5]

-

Nitrile Carbon (-C≡N): The nitrile carbon signal is expected in the 115-125 ppm range.[6][7]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the cyclobutane ring showing characteristic shifts.

-

Cyclobutane Carbons: The aliphatic carbons of the cyclobutane ring will appear in the upfield region of the spectrum. The quaternary carbon will be less intense than the CH₂ carbons.

-

Experimental Protocols for Physicochemical Property Determination

The following protocols are detailed, step-by-step methodologies for determining the key physicochemical properties of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids have a sharp, well-defined melting point range, while impurities tend to depress and broaden this range. The capillary method is a simple and widely used technique for this determination.[8]

Protocol:

-

Sample Preparation:

-

Ensure the sample of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is completely dry by placing it in a desiccator under vacuum for at least 24 hours.

-

Finely pulverize a small amount of the dried sample using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube (sealed at one end).

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the tube.[9]

-

Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the heating rate to a rapid increase (e.g., 10-15 °C per minute) to get an approximate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a slow increase (1-2 °C per minute) as you approach the expected melting point.[10]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This is the melting point range.

-

Repeat the measurement at least two more times and calculate the average melting point range.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter that affects a drug's dissolution rate and bioavailability. The shake-flask method is the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation:

-

Add an excess amount of solid 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at pH 7.4, ethanol). The presence of excess solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the collected sample with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The cyano and phenyl groups provide a strong chromophore for UV detection.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

Conclusion

1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has provided a detailed overview of these properties, leveraging a combination of available data, predictive methods, and established analytical protocols. By not only presenting the data but also elucidating the experimental rationale, this document aims to empower researchers to confidently work with and further explore the potential of this versatile molecule. The self-validating nature of the described protocols, grounded in fundamental chemical principles, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Fiveable. (2025, August 15). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Los Angeles Valley College. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. Retrieved from [Link]

-

Miami Dade College. (n.d.). Experiment 20 Carboxylic Acids and Esters. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Reijenga, J., Van Hoof, A., Van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, ACI.S12304. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Al-maarif. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

Scribd. (n.d.). Lab - Properties of Carboxylic Acids. Retrieved from [Link]

-

University of Al-maarif. (n.d.). Determination of Solubility Class. Retrieved from [Link]

-

National Institute of Education, Sri Lanka. (2021, October 27). Examination of properties of carboxylic acids | No.28 [Video]. YouTube. [Link]

-

University of Al-maarif. (n.d.). 3. Determination of Solubility Class. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

Sources

- 1. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 [chemicalbook.com]

- 2. PubChemLite - 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. Physical Properties of Carboxylic Acids [2012books.lardbucket.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. edisco.it [edisco.it]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzonitrile, with the CAS number 53312-80-4, is a strategically important building block in modern organic synthesis. Its unique trifunctional aromatic structure, featuring an amino group, a nitrile moiety, and a fluorine atom, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular weight, key properties, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings.

Core Molecular Attributes: Structure and Weight

The foundational characteristics of 4-Amino-2-fluorobenzonitrile are summarized below, providing a clear understanding of its molecular identity.

Chemical Structure

The structure of 4-Amino-2-fluorobenzonitrile consists of a benzene ring substituted with an amino group (-NH₂) at position 4, a fluorine atom (-F) at position 2, and a nitrile group (-C≡N) at position 1. This arrangement of functional groups imparts a unique reactivity profile, which is discussed in subsequent sections.

Caption: Chemical structure of 4-Amino-2-fluorobenzonitrile.

Molecular Formula and Weight

The molecular formula of 4-Amino-2-fluorobenzonitrile is C₇H₅FN₂ .[3] This corresponds to a molecular weight of approximately 136.13 g/mol .[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and research.

Physical Properties

The table below summarizes the key physical properties of 4-Amino-2-fluorobenzonitrile.

| Property | Value | Source |

| Appearance | Off-white to yellow or brown crystalline powder | [1][4] |

| Boiling Point | 288.2 °C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Flash Point | 128.1 °C | [1] |

| Storage Temperature | 0-8 °C, in a dry, dark place | [4] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of 4-Amino-2-fluorobenzonitrile. The following are the expected spectroscopic signatures:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. The amine protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms. The carbon atoms attached to the fluorine and nitrile groups will have characteristic chemical shifts, and the carbon attached to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring will also exhibit smaller carbon-fluorine couplings.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands corresponding to its functional groups. Key expected peaks include:

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 136. The fragmentation pattern would show losses of HCN, F, and other fragments characteristic of the molecule.

Synthesis of 4-Amino-2-fluorobenzonitrile

The synthesis of 4-Amino-2-fluorobenzonitrile is typically achieved through multi-step organic reactions, often starting from readily available fluorinated benzene derivatives.[1][6] A common and scalable approach involves the ammonolysis of a suitable precursor, such as 2-fluoro-4-chlorobenzonitrile.[6]

Experimental Protocol: Ammonolysis of 2-Fluoro-4-chlorobenzonitrile

This protocol describes a general procedure for the synthesis of 4-Amino-2-fluorobenzonitrile.

Reaction Scheme:

Caption: Synthesis of 4-Amino-2-fluorobenzonitrile via ammonolysis.

Materials:

-

2-Fluoro-4-chlorobenzonitrile

-

Aqueous ammonia (e.g., 28-30%)

-

Ethanol

-

Toluene (for extraction/recrystallization)

-

Pressure reactor

Procedure:

-

Charging the Reactor: In a suitable pressure reactor, dissolve 2-fluoro-4-chlorobenzonitrile in ethanol.

-

Addition of Ammonia: Add an excess of aqueous ammonia to the solution. The use of a significant excess of ammonia is crucial to drive the reaction to completion and minimize the formation of side products.

-

Reaction: Seal the reactor and heat the mixture to 120-130 °C. The reaction is typically run for several hours (e.g., 8-12 hours) under the resulting pressure. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or TLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia. The resulting crude product may precipitate out.

-

Purification: The crude 4-Amino-2-fluorobenzonitrile can be purified by recrystallization from a suitable solvent system, such as toluene-heptane, or by column chromatography on silica gel.

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and acquiring its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), which should be compared with reference data. High-purity material (typically >98%) is essential for its use as a building block in subsequent synthetic steps.[6]

Applications in Drug Discovery and Development

4-Amino-2-fluorobenzonitrile is a valuable building block due to the combined electronic effects of its functional groups. The fluorine atom, in particular, plays a significant role in modern medicinal chemistry.

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates can profoundly and often beneficially alter their properties:[1][2]

-

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donors and electron-poor regions of proteins, potentially increasing the potency of a drug.[7][8]

-

Physicochemical Properties: Fluorine substitution can modulate the lipophilicity and pKa of a molecule, which can improve its absorption, distribution, and overall pharmacokinetic profile.[7]

Synthetic Utility of 4-Amino-2-fluorobenzonitrile

The amino and nitrile groups of 4-Amino-2-fluorobenzonitrile provide versatile handles for a variety of chemical transformations. The amino group is a key nucleophile for forming C-N bonds, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

A notable application of 4-Amino-2-fluorobenzonitrile is in the synthesis of novel diarylpyrimidine derivatives as potent HIV-1 NNRTIs.[9] In this context, the amino group of 4-Amino-2-fluorobenzonitrile participates in a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Generalized workflow for the Buchwald-Hartwig amination using 4-Amino-2-fluorobenzonitrile.

Detailed Protocol Insights:

-

Catalyst System: The choice of palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. For electron-rich anilines like 4-Amino-2-fluorobenzonitrile, bulky electron-rich phosphine ligands (e.g., BINAP, XPhos) are often employed to facilitate the catalytic cycle.[9][10]

-

Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOᵗBu), is required to deprotonate the amine and facilitate the reaction.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

-

Anhydrous Conditions: The use of anhydrous solvents is important to avoid side reactions.

This application highlights how 4-Amino-2-fluorobenzonitrile can be used to introduce a fluorinated, cyano-containing aryl group into a larger molecule, leveraging the beneficial effects of fluorine in the final drug candidate.[9]

Safety and Handling

4-Amino-2-fluorobenzonitrile is classified as a hazardous substance and should be handled with appropriate precautions. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

4-Amino-2-fluorobenzonitrile (CAS 53312-80-4) is a highly valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of an amino group for nucleophilic reactions, a nitrile group for further functionalization, and a strategically placed fluorine atom for modulating molecular properties makes it a key intermediate for the creation of novel and effective compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.

References

- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (2026, January 26). NINGBO INNO PHARMCHEM CO., LTD.

- Unlocking Chemical Potential: The Versatility of 4-Amino-2-fluorobenzonitrile. (2026, February 14). NINGBO INNO PHARMCHEM CO., LTD.

- 4-Amino-2-fluorobenzonitrile | CAS 53312-80-4. Santa Cruz Biotechnology, Inc.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals.

- Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C–C Bond Cleavage of 2-Arylindoles. (2018, May 25).

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- 4-Amino-2-fluorobenzonitrile. Advanced ChemBlocks Inc.

- Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PMC.

- Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. (2020, August 6).

- CAS 54494-74-5 | 4-Amino-2-fluorobenzonitrile. Synblock.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- 4-Amino-2-fluorobenzonitrile | CAS 53312-80-4. Santa Cruz Biotechnology.

- Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.

- What is the synthetic route of 4-Aminobenzonitrile. (2023, March 23). Bloom Tech.

- Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide. Benchchem.

- Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- Benzonitrile, 4-amino-. National Institute of Standards and Technology.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- The Asymmetric Buchwald–Hartwig Amin

- Benzonitrile, 4-amino-. NIST.

- An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. Benchchem.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

- 4-Amino-2-fluorobenzonitrile. Advanced ChemBlocks Inc.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.

- Organic Nitrogen Compounds IV: Nitriles. (2023, August 16). Spectroscopy Online.

- p-Aminobenzonitrile - Optional[FTIR] - Spectrum. SpectraBase.

- 4-Amino-3-fluorobenzonitrile | 63069-50-1. Sigma-Aldrich.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

Solubility profile of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(4-cyanophenyl)cyclobutanecarboxylic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound to advance their work in areas such as formulation development, process chemistry, and analytical method development. The guide outlines the theoretical underpinnings of solubility, provides a detailed experimental protocol for solubility determination using the gold-standard shake-flask method, and discusses the anticipated solubility trends based on solvent characteristics.

Introduction: The Critical Role of Solubility in Drug Development

1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science. Its rigid cyclobutane core and functional groups—a carboxylic acid and a cyanophenyl moiety—confer a unique combination of polarity and structural complexity. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1] A thorough understanding of a compound's solubility in a range of organic solvents is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of amorphous solid dispersions to enhance bioavailability.[2][3]

-

Crystallization and Purification: Designing efficient recrystallization processes to obtain pure, crystalline material with the desired polymorphic form.[4][5]

-

Process Chemistry: Developing robust and scalable synthetic routes where the compound is a reactant or product, requiring its dissolution for reactions and subsequent isolation.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Violet/Visible (UV/Vis) spectroscopy.

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of 1-(4-cyanophenyl)cyclobutanecarboxylic acid.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into solution equals the rate of crystallization from the solution.[3] The adage "like dissolves like" is a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another. For 1-(4-cyanophenyl)cyclobutanecarboxylic acid, several molecular features will dictate its solubility in different organic solvents:

-

The Carboxylic Acid Group: This polar functional group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents like alcohols.[6][7]

-

The Cyanophenyl Group: The nitrile group is polar and can act as a hydrogen bond acceptor. The phenyl ring, while generally nonpolar, contributes to potential π-π stacking interactions.

-

The Cyclobutane Ring: This is a nonpolar, hydrophobic moiety that will favor solubility in less polar solvents.[6]

The overall solubility will be a balance of these competing factors. The general solubility of carboxylic acids in organic solvents like ethanol, toluene, and diethyl ether is a good starting point for our investigation.[7]

Experimental Determination of Thermodynamic Solubility

For definitive solubility data, the shake-flask method is the most reliable and widely used technique, particularly for compounds with low to moderate solubility.[2][8] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Proposed Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. A suggested initial solvent screen is presented in Table 1.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid group. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have strong dipole moments. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate polarity, can accept hydrogen bonds. |

| Esters | Ethyl Acetate | A common solvent with moderate polarity. |

| Aromatic | Toluene | Nonpolar, to assess the contribution of the phenyl ring to solubility. |

| Alkanes | Heptane, Hexane | Nonpolar, to establish a baseline for low solubility. |

Detailed Experimental Protocol: The Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 1-(4-cyanophenyl)cyclobutanecarboxylic acid.

Materials:

-

1-(4-Cyanophenyl)cyclobutanecarboxylic acid (ensure purity and crystalline form are characterized)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV/Vis spectrophotometer for quantification

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 1-(4-cyanophenyl)cyclobutanecarboxylic acid to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[2]

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[8]

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 1-(4-cyanophenyl)cyclobutanecarboxylic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[8]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Solubility of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid in Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran | 4.0 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |

Expected Solubility Trends and Discussion

The relationship between solvent properties and the measured solubility should be analyzed to understand the driving forces for dissolution.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. scispace.com [scispace.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Thermodynamic Stability & Kinetic Profiling of Cyanophenyl-Cyclobutane Scaffolds

Executive Summary

The cyclobutane ring, particularly when substituted with cyanophenyl moieties, represents a unique "stored energy" scaffold. While thermodynamically unstable relative to its acyclic precursors (due to ~26 kcal/mol of ring strain), these derivatives exhibit remarkable kinetic stability that makes them viable for pharmaceutical pharmacophores and advanced materials (e.g., liquid crystals, MOFs).

This guide addresses the core challenge: quantifying the thermal window of operability. We will dissect the interplay between the electron-withdrawing cyano group and the strained ring system, providing a rigorous protocol for determining the activation energy (

Part 1: Theoretical Framework

The Thermodynamic Paradox

Cyclobutane formation from cyanostyrene or cinnamic acid derivatives is an endergonic process in the ground state. It is typically accessed photochemically (violating thermal selection rules) and trapped in a local minimum.

-

Ring Strain: The parent cyclobutane possesses ~26.3 kcal/mol of strain energy, derived from angle strain (bond angles ~88° vs 109.5°) and torsional strain (eclipsing hydrogens).

-

Substituent Effects (The Cyanophenyl Factor):

-

Electronic: The cyano (-CN) group is a strong electron-withdrawing group (EWG). In the context of thermal degradation (retro-[2+2]), the stability depends on the transition state character. If the ring opening proceeds via a diradical mechanism, the cyano group stabilizes the radical intermediate, potentially lowering the activation barrier (

) for degradation compared to unsubstituted systems. -

Steric: The phenyl ring introduces significant bulk. In 1,2-disubstituted systems (head-to-head dimers), the trans isomer is generally thermodynamically preferred over the cis isomer due to the minimization of steric clash and dipole-dipole repulsion between the cyano groups.

-

The Degradation Mechanism (Retro-[2+2])

The thermal stability is defined by the barrier to revert to the olefin. This reaction is symmetry-forbidden as a concerted thermal process (

Figure 1: The cyclobutane product is a kinetic trap. Thermal stability is determined by the height of the barrier from Product to TS_Degrade.

Part 2: Experimental Protocols

To validate the stability of a cyanophenyl cyclobutane scaffold, one must determine the Arrhenius parameters of the retro-reaction. We employ two orthogonal methods: Variable Temperature NMR (VT-NMR) for solution kinetics and Differential Scanning Calorimetry (DSC) for solid-state behavior.

Protocol A: Solution-State Kinetics (VT-NMR)

Use this for drug candidates to determine shelf-life (

Prerequisites:

-

High-field NMR (500 MHz+ recommended).

-

Solvent: Deuterated solvent with high boiling point (e.g., DMSO-

, Toluene-

Step-by-Step Workflow:

-

Sample Prep: Dissolve the cyclobutane derivative (approx. 10-20 mM) in the chosen solvent. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is thermally stable and has non-overlapping peaks.

-

Baseline: Acquire a 1H-NMR spectrum at 25°C to establish integral ratios between the cyclobutane methine protons and the internal standard.

-

Isothermal Runs:

-

Heat the probe to a set temperature (e.g., 80°C).

-

Insert sample and shim rapidly.

-

Acquire spectra at fixed intervals (e.g., every 5 minutes for 2 hours).

-

Repeat the experiment at three distinct temperatures (e.g., 80°C, 90°C, 100°C).

-

-

Data Analysis:

-

Track the decay of the cyclobutane ring protons and the appearance of the olefinic protons.

-

Plot

vs. time. Linearity confirms First-Order Kinetics. -

Extract rate constants (

) for each temperature. -

Construct an Arrhenius plot (

vs.

-

Protocol B: Solid-State Stability (DSC)

Use this for materials (e.g., liquid crystals) to determine melting vs. degradation profiles.

Step-by-Step Workflow:

-

Calibration: Calibrate DSC with Indium standard.

-

Ramp 1 (Screening): Heat sample (2-5 mg) in a hermetically sealed aluminum pan from 25°C to 300°C at 10°C/min.

-

Identification:

-

Endotherm (Sharp): Melting point (

). -

Exotherm (Broad): Retro-[2+2] cycloaddition (release of ring strain energy).

-

Note: If

, the material degrades before melting, limiting its processing window.

-

-

Isothermal DSC (Kinetics):

-

Heat rapidly to a temperature 10-20°C below the onset of the decomposition exotherm.

-

Hold temperature and measure heat flow over time.

-

Part 3: Data Interpretation & Causality

The following table summarizes expected trends based on substituent effects. This data helps in "designing out" instability.

| Substituent Pattern | Electronic Effect | Steric Effect | Predicted Thermal Stability ( |

| Unsubstituted | None | Low | High (~62 kcal/mol) |

| Phenyl (Styrene dimer) | Radical Stabilization | High | Moderate (~35-40 kcal/mol) |

| 4-Cyanophenyl | Strong Radical Stabilization | High | Lower (~30-35 kcal/mol) |

| 4-Methoxyphenyl | Donor Stabilization | High | Moderate-Low |

Key Insight: The 4-cyanophenyl group stabilizes the benzylic radical intermediate formed during ring opening. While this makes the synthesis (via photo-induced radical coupling) efficient, it simultaneously lowers the barrier for thermal reversion. Therefore, cyanophenyl cyclobutanes are generally less thermally stable than their alkyl counterparts.

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate stability assay based on the intended application state.

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

-

Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000. Link

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

-

Nam, J. M., et al. (2007). Ultrafast photodimerization dynamics in o-cyano-4-hydroxycinnamic and sinapinic acid crystals. Chemical Physics Letters, 446(4-6), 323-328. Link

-

Xu, F., et al. (2017). Cyclobutane Derivatives in Drug Discovery. Journal of Medicinal Chemistry, 60(5), 1636–1650. Link

An In-depth Technical Guide to the Synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid

This guide provides a comprehensive overview of the synthetic pathways for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis of this compound involves the strategic construction of a substituted cyclobutane ring, a structural motif of increasing importance in medicinal chemistry. This document will detail the core synthetic strategies, provide step-by-step experimental protocols, and offer insights into the chemical principles underpinning these methodologies.

Introduction

1-(4-Cyanophenyl)cyclobutanecarboxylic acid is a bifunctional molecule featuring a cyclobutane ring, a carboxylic acid, and a cyanophenyl group. The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique structural element for the design of novel therapeutic agents, allowing for precise spatial orientation of pharmacophoric groups. The cyanophenyl and carboxylic acid moieties provide opportunities for further chemical modification and interaction with biological targets. This guide will focus on a logical and efficient two-step synthesis of the target molecule, commencing with the formation of a key nitrile intermediate followed by its hydrolysis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid points to 1-(4-cyanophenyl)cyclobutanecarbonitrile as a key precursor. The carboxylic acid can be readily obtained from the hydrolysis of the nitrile group. The 1-aryl-1-cyanocyclobutane core can be assembled through the cycloalkylation of a substituted arylacetonitrile with a 1,3-dihalopropane. This approach is advantageous as it builds the cyclobutane ring and installs the desired aryl group in a single, efficient step.

Caption: Retrosynthetic analysis of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.

Synthesis Pathway I: Cycloalkylation followed by Hydrolysis

This primary pathway involves two key transformations:

-

Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile: This step involves the formation of the cyclobutane ring through the alkylation of 4-cyanophenylacetonitrile with 1,3-dibromopropane.

-

Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile: The nitrile group of the intermediate is then hydrolyzed to the corresponding carboxylic acid.

Step 1: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile

The formation of the 1-aryl-1-cyanocyclobutane core is achieved via a nucleophilic substitution reaction. The acidic α-proton of 4-cyanophenylacetonitrile is deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an initial alkylation step. A subsequent intramolecular alkylation then closes the four-membered ring. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as mono-alkylation without cyclization.[1]

A robust method for this transformation is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutanecarbonitrile, a known intermediate in the synthesis of sibutramine.[1][2] This procedure utilizes a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile

Materials:

-

4-Cyanophenylacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

1,3-Dibromopropane

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMSO at 25°C under an inert atmosphere (e.g., argon), a solution of 4-cyanophenylacetonitrile in dry DMSO is added dropwise over 5 minutes.

-

The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the carbanion.

-

A solution of 1,3-dibromopropane in dry DMSO is then added dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.

-

After the addition is complete, the mixture is stirred for an additional 40 minutes at the same temperature.

-

The reaction is then quenched by carefully pouring the mixture into ice water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-cyanophenyl)cyclobutanecarbonitrile.

-

The crude product can be purified by distillation under high vacuum.

Table 1: Reaction Parameters for the Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile

| Parameter | Value | Reference |

| Starting Material | 4-Cyanophenylacetonitrile | [1] |

| Alkylating Agent | 1,3-Dibromopropane | [1][2] |

| Base | Sodium Hydride | [2] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |

| Temperature | 25-30°C | [2] |

| Typical Yield | 40-50% | [2] |

digraph "Synthesis_Step1" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Reactants" [label="4-Cyanophenylacetonitrile + 1,3-Dibromopropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Conditions" [label="1. NaH, DMSO\n2. 25-30°C", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Product" [label="1-(4-Cyanophenyl)cyclobutanecarbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Reactants" -> "Conditions"; "Conditions" -> "Product"; }

Caption: Synthesis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile

The conversion of the nitrile functionality to a carboxylic acid is a standard transformation in organic synthesis. This can be achieved under either acidic or alkaline conditions.[3][4] Both methods involve the nucleophilic attack of water on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Acid-Catalyzed Hydrolysis

Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, will yield the carboxylic acid and the corresponding ammonium salt.[3]

Alkaline-Catalyzed Hydrolysis

Alternatively, refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will produce the sodium salt of the carboxylic acid and ammonia gas.[3] The free carboxylic acid is then liberated by acidification of the reaction mixture with a strong acid.

Experimental Protocol: Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile (Alkaline Conditions)

Materials:

-

1-(4-Cyanophenyl)cyclobutanecarbonitrile

-

Sodium hydroxide

-

Deionized water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 1-(4-cyanophenyl)cyclobutanecarbonitrile and an aqueous solution of sodium hydroxide is heated under reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas or by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled solution is carefully acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The precipitated solid is collected by filtration, or if it remains in solution, the aqueous layer is extracted with diethyl ether.

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(4-cyanophenyl)cyclobutanecarboxylic acid.

-

The crude product can be further purified by recrystallization.

Table 2: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Product Form | Reference |

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid | [3] |

| Alkaline | NaOH or KOH, Heat, then H₃O⁺ | Carboxylate Salt, then Carboxylic Acid | [3] |

digraph "Synthesis_Step2" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Reactant" [label="1-(4-Cyanophenyl)cyclobutanecarbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conditions" [label="1. NaOH, H₂O, Reflux\n2. H₃O⁺", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Product" [label="1-(4-Cyanophenyl)cyclobutanecarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reactant" -> "Conditions"; "Conditions" -> "Product"; }

Caption: Hydrolysis of 1-(4-Cyanophenyl)cyclobutanecarbonitrile.

Alternative Synthetic Strategies

While the presented pathway is robust, other synthetic approaches can be envisioned. For instance, a palladium-catalyzed cross-coupling reaction between a suitable cyclobutane precursor bearing a leaving group and a cyanophenylboronic acid derivative could be explored. However, the direct cycloalkylation approach is often more atom-economical and straightforward for this particular target molecule.

Conclusion

The synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid is efficiently achieved through a two-step sequence involving the cycloalkylation of 4-cyanophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile intermediate. This guide provides a detailed and practical framework for the preparation of this valuable compound, grounded in established chemical principles and supported by literature precedents. The methodologies described herein are scalable and can be adapted for the synthesis of related analogues for further research and development.

References

-

PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868.

-

1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 - Sigma-Aldrich.

-

Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile - PrepChem.com.

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.

-

1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate.

Sources

Methodological & Application

Procedure for converting 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to Nilutamide

Here is a detailed Application Note and Protocol guide.

Editorial Note: The request asks for the conversion of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to Nilutamide .

-

Scientific Discrepancy: Nilutamide (Nilandron) is chemically 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione. It possesses a dimethyl -substituted hydantoin ring and a nitro/trifluoromethyl -substituted phenyl ring.

-

The Starting Material: 1-(4-Cyanophenyl)cyclobutanecarboxylic acid contains a cyclobutane ring and a cyano -substituted phenyl ring.

-

Resolution: Direct conversion is chemically non-standard as it would require ring-opening the cyclobutane (to make dimethyl) and complex functional group interconversion (Cyano

Nitro/CF

Strategy: This guide provides the Standard Industrial Synthesis of Nilutamide (to satisfy the target API requirement) and a Parallel Protocol for the Synthesis of Spiro-Nilutamide Analogs using the user's specific starting material. This approach ensures scientific accuracy while addressing the specific chemical inputs provided.

Executive Summary

Nilutamide is a non-steroidal antiandrogen used in the treatment of metastatic prostate cancer. It functions by blocking the androgen receptor (AR), preventing tumor growth. The commercial synthesis typically involves the coupling of a substituted aniline with a hydantoin derivative.

This application note details two distinct workflows:

-

Protocol A (Standard): The industrial synthesis of Nilutamide from 4-nitro-3-trifluoromethylaniline.

-

Protocol B (Analog Discovery): The utilization of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to synthesize Spiro-Hydantoin Analogs . This pathway is critical for researchers exploring Next-Generation Antiandrogens (similar to Apalutamide) where the dimethyl moiety is replaced by a spiro-cyclobutane ring to enhance AR binding affinity.

Chemical Pathway Analysis

Structural Comparison

| Feature | Nilutamide (Target API) | 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (Precursor) |

| Ring System | Imidazolidine-2,4-dione (Hydantoin) | Cyclobutane Carboxylic Acid |

| C5 Substitution | Dimethyl (Two -CH | Cyclobutane (Spiro-fused) |

| Aryl Group | 4-Nitro-3-(trifluoromethyl)phenyl | 4-Cyanophenyl |

| Use Case | Clinical API (Nilandron) | Precursor for Spiro-Analogs (e.g., Apalutamide class) |

Reaction Logic Flowchart

The following diagram illustrates the divergence between the standard synthesis and the analog synthesis using the user-specified material.

Figure 1: Divergent synthetic pathways. The top path represents the commercial route to Nilutamide; the bottom path utilizes the specified starting material to generate structural analogs.

Protocol A: Standard Synthesis of Nilutamide

Objective: Preparation of API-grade Nilutamide. Mechanism: Copper-catalyzed coupling of an aryl halide/aniline with 5,5-dimethylhydantoin.

Reagents & Equipment

-

Reactants: 4-Nitro-3-trifluoromethylaniline (1.0 eq), 5,5-Dimethylhydantoin (1.2 eq).

-

Catalyst: Cuprous Oxide (Cu

O) or Copper(I) Iodide (CuI). -

Solvent: Dimethylacetamide (DMAc) or DMF.

-

Equipment: High-pressure glass reactor or standard 3-neck flask with reflux condenser.

Step-by-Step Procedure

-

Preparation: In a 500 mL 3-neck round-bottom flask, dissolve 4-Nitro-3-trifluoromethylaniline (20.6 g, 100 mmol) in anhydrous DMAc (150 mL).

-

Addition: Add 5,5-Dimethylhydantoin (15.4 g, 120 mmol) and Potassium Carbonate (K

CO -

Catalysis: Purge the system with Nitrogen (N

) for 15 minutes. Add CuI (1.9 g, 10 mmol). -

Reaction: Heat the mixture to 140°C under N

atmosphere. Stir vigorously for 12–16 hours.-

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

-

-

Work-up:

-

Purification:

-

Dissolve crude solid in Ethyl Acetate. Wash with brine.

-

Recrystallize from Isopropanol/Water or Ethanol.

-

Yield: Expected 65–75%.

-

Characterization: H-NMR confirms dimethyl singlet at ~1.5 ppm.

-

Protocol B: Synthesis of Spiro-Hydantoin Analogs

Objective: Utilization of 1-(4-Cyanophenyl)cyclobutanecarboxylic acid to create a Nilutamide-class analog (Spiro-Nilutamide). Rationale: This protocol preserves the cyclobutane ring from the starting material, creating a spiro-fused hydantoin. This is a common scaffold in modern antiandrogen discovery (e.g., Apalutamide).

Reagents & Equipment[3]

-

Starting Material: 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.[2]

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Glycine methyl ester (or similar amino ester).

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

Step 1: Curtius Rearrangement (Acid

Isocyanate)

This step converts the carboxylic acid into an isocyanate, a reactive intermediate necessary for building the hydantoin ring.

-

Dissolution: Dissolve 1-(4-Cyanophenyl)cyclobutanecarboxylic acid (10 mmol) in anhydrous Toluene (50 mL).

-

Activation: Add Triethylamine (12 mmol) and stir at 0°C for 10 minutes.

-

Azidation: Dropwise add DPPA (Diphenylphosphoryl azide, 11 mmol).

-

Rearrangement: Allow to warm to room temperature, then heat to 80°C for 2 hours.

-

Observation: Evolution of N

gas indicates formation of the Isocyanate intermediate. -

Checkpoint: IR spectroscopy should show a strong Isocyanate peak (~2270 cm

).

-

Step 2: Urea Formation

-

Coupling: To the isocyanate solution (in situ), add Glycine Methyl Ester Hydrochloride (12 mmol) and TEA (24 mmol).

-

Reaction: Stir at 60°C for 4 hours.

-

Result: Formation of the intermediate Urea derivative.

Step 3: Cyclization to Spiro-Hydantoin

-

Acidification: Evaporate the solvent. Redissolve the residue in Ethanol (30 mL) and 6M HCl (10 mL).

-

Reflux: Heat to reflux (100°C) for 2–4 hours. This effects the cyclization of the urea into the hydantoin ring.

-

Isolation:

-

Concentrate under vacuum.[3]

-

Neutralize with saturated NaHCO

. -

Extract with Dichloromethane (DCM).

-

-

Final Product: 3-(4-cyanophenyl)-5,7-diazaspiro[3.4]octane-6,8-dione .

-

Note: This molecule is the Cyclobutane Spiro-Analog of the antiandrogen core.

-

Data Summary Table

| Parameter | Protocol A (Standard Nilutamide) | Protocol B (Spiro-Analog) |

| Primary Precursor | 4-Nitro-3-trifluoromethylaniline | 1-(4-Cyanophenyl)cyclobutanecarboxylic acid |

| Key Transformation | Ullmann-type Coupling | Curtius Rearrangement + Cyclization |

| Catalyst | Copper(I) | DPPA (Reagent) |

| Final Structure | Dimethylhydantoin | Spiro-cyclobutane hydantoin |

| Typical Yield | 70% | 55-60% (3 steps) |

Critical Control Points (Quality Assurance)

-

Moisture Control (Protocol B): The Curtius rearrangement involves isocyanates which are highly sensitive to water. Ensure all toluene is dried over molecular sieves (4Å) before use.

-

Safety (DPPA): DPPA is potentially explosive and toxic. Work behind a blast shield. Alternatively, use Thionyl Chloride/Sodium Azide if DPPA is unavailable, but DPPA is preferred for milder conditions.

-

Purification: The spiro-analog may require column chromatography (Silica gel, MeOH/DCM gradient) as recrystallization is often difficult for spiro-compounds compared to the dimethyl Nilutamide.

References

-

Nilutamide Industrial Synthesis: Teutsch, G., et al. (1988). "Non-steroidal antiandrogens: synthesis and biological properties of nilutamide." Journal of Steroid Biochemistry.

-

Spiro-Hydantoin Analogs: Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research.[4] (Describes the spiro-cyclobutane scaffold in Apalutamide).

-

Curtius Rearrangement Protocols: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.

-

Cyclobutane Carboxylic Acid Derivatives: PubChem Compound Summary for 1-(4-Cyanophenyl)cyclobutanecarboxylic acid.

Sources

Technical Deep Dive: Catalytic Synthesis of 1-(4-Cyanophenyl)cyclobutanecarboxylic Acid

Executive Summary & Strategic Analysis

The target molecule, 1-(4-Cyanophenyl)cyclobutanecarboxylic acid , represents a high-value pharmacophore often found in androgen receptor antagonists and quaternary amino acid analogs. Its structural core—a cyclobutane ring possessing a quaternary carbon substituted with both an aryl nitrile and a carboxylic acid—presents two distinct synthetic challenges:

-

Steric Congestion: Formation of the quaternary center on a strained four-membered ring requires high energy intermediates or potent catalysts.

-

Chemo-selectivity: The simultaneous presence of an aromatic nitrile (Ar-CN) and a carboxylic acid precursor (often an ester or aliphatic nitrile) demands protocols that can differentiate between these groups during hydrolysis steps.

This guide details two robust catalytic methodologies: Phase Transfer Catalysis (PTC) for scalable de novo ring construction, and Palladium-Catalyzed

Method A: Phase Transfer Catalyzed (PTC) Dialkylation

Best For: Large-scale manufacturing, cost-efficiency, and avoiding cryogenic conditions.

The Mechanistic Logic

The most direct route involves the double alkylation of ethyl 4-cyanophenylacetate with 1,3-dibromopropane. Traditional methods use dangerous bases like NaH or LDA. PTC allows the use of solid bases (KOH/K₂CO₃) or aqueous NaOH by shuttling the enolate anion into the organic phase.

-

Why Ethyl 4-cyanophenylacetate? Using the ester precursor rather than the nitrile (4-cyanophenylacetonitrile) is the critical "Expert Insight." Hydrolyzing the resulting steric-heavy ester to the acid is significantly easier and more selective than hydrolyzing a crowded aliphatic nitrile in the presence of a sensitive aromatic nitrile.

Reaction Pathway Visualization

Figure 1: Interfacial mechanism of PTC double alkylation. The quaternary ammonium salt (Q+) acts as the shuttle, enabling the use of inorganic bases to generate the reactive enolate in the organic phase.

Detailed Protocol: PTC Dialkylation

Reagents:

-

Ethyl 4-cyanophenylacetate (1.0 equiv)

-

1,3-Dibromopropane (1.2 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Catalyst

-

Potassium Carbonate (3.0 equiv, finely ground) or 50% NaOH (aq)

-

Solvent: Toluene or MEK (Methyl Ethyl Ketone)

Step-by-Step:

-

Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer, add Ethyl 4-cyanophenylacetate (20 mmol) and Toluene (50 mL).

-

Catalyst Addition: Add TBAB (1 mmol). Stir for 5 mins to dissolve.

-

Base Addition: Add finely ground K₂CO₃ (60 mmol). The mixture will be a slurry.

-

Note: If using 50% NaOH, maintain temperature <10°C during addition to prevent premature ester hydrolysis.

-

-

Alkylation: Add 1,3-Dibromopropane (24 mmol) dropwise over 20 minutes.

-

Reaction: Heat to 60°C and stir vigorously (800+ rpm). High shear is critical for PTC efficiency.

-

Monitoring: Monitor by HPLC/TLC. The mono-alkylated intermediate may accumulate before cyclization. Reaction typically takes 4–8 hours.

-

-

Workup: Cool to RT. Add water (50 mL) to dissolve salts. Separate phases. Wash organic layer with brine. Dry over MgSO₄ and concentrate.

-

Hydrolysis (The Selective Step): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT.

-

Critical Control: Do not heat aggressively.[1] LiOH at RT will saponify the ethyl ester without touching the aromatic nitrile.

-

-

Isolation: Acidify aqueous layer to pH 3 with 1M HCl. The product, 1-(4-cyanophenyl)cyclobutanecarboxylic acid , precipitates as a white solid. Recrystallize from EtOAc/Hexane.

Method B: Palladium-Catalyzed -Arylation

Best For: Late-stage diversification, library synthesis, or when the ester precursor is unavailable.

The Mechanistic Logic

This method constructs the quaternary center by coupling a pre-formed cyclobutanecarboxylate with 4-bromobenzonitrile . This approach avoids the high-energy double alkylation step and is often cleaner. The challenge is the reductive elimination from a sterically crowded Pd(II) center.

-

Catalyst Choice: Standard phosphines (PPh₃) fail here. You must use bulky, electron-rich ligands like P(tBu)₃ or Q-Phos to force the reductive elimination of the quaternary product.

Catalytic Cycle Visualization

Figure 2: The Pd-catalyzed

Detailed Protocol: Pd-Catalyzed Arylation

Reagents:

-

Ethyl cyclobutanecarboxylate (1.0 equiv)

-

4-Bromobenzonitrile (1.0 equiv)

-

Pd(dba)₂ (2 mol%)

-

P(tBu)₃ (2.2 mol%) or Q-Phos

-

LiHMDS (1.1 equiv, 1M in THF)

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ and P(tBu)₃ in Toluene. Stir for 10 mins to form the active Pd(0) species (solution turns from dark purple to orange/yellow).

-

Substrate Mix: Add Ethyl cyclobutanecarboxylate and 4-Bromobenzonitrile to the reaction vessel.

-

Base Addition: Cool the mixture to 0°C. Add LiHMDS slowly.

-

Note: Unlike ketone arylation, ester arylation requires generating the enolate in the presence of the aryl halide to prevent Claisen self-condensation.

-

-

Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C.

-

Endpoint: Monitor for the disappearance of 4-bromobenzonitrile.

-

-

Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Hydrolysis: Proceed with the LiOH hydrolysis described in Method A (Step 7) to obtain the final acid.

Comparative Data & Troubleshooting

| Feature | Method A: PTC Alkylation | Method B: Pd-Arylation |

| Scalability | High (kg scale) | Moderate (g scale) |

| Cost | Low (Generic reagents) | High (Pd catalyst, Ligands) |

| Atom Economy | Moderate (Bromide waste) | High |

| Key Risk | Polymerization of alkyl halide | Catalyst poisoning / O2 sensitivity |

| Selectivity | Excellent (with Ester precursor) | Excellent |

Troubleshooting Guide:

-

Problem: Hydrolysis of the final ester yields the amide (Ar-CONH2) instead of the nitrile (Ar-CN).

-

Cause: Hydrolysis conditions too harsh (high temp or strong NaOH).

-

Solution: Switch to LiOH in THF/H2O at 20°C . If that fails, use Trimethyltin hydroxide (specialty reagent for neutral ester hydrolysis).

-

-

Problem: Incomplete cyclization in Method A (Mono-alkylated product remains).

-

Cause: Stirring too slow or insufficient base.

-

Solution: Increase RPM to maximize interfacial area. Ensure 3.0+ equiv of base is used.

-

References

-

Synthesis of Enzalutamide Intermediates

-

Phase Transfer Catalysis Fundamentals

-

Title: "Phase-transfer catalysis.[4] Applications in organic synthesis."

- Source:Journal of Chemical Educ

- Relevance: Foundational text for the interfacial mechanism described in Method A.

-

-

Palladium-Catalyzed Alpha-Arylation

-

Selective Hydrolysis Strategies

- Title: "Chemoselective Hydrolysis of Esters in the Presence of Nitriles."

- Source:Organic Process Research & Development.

- Relevance: Validates the use of LiOH/THF for preserving arom

Sources

- 1. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

- 6. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]

Microwave-assisted synthesis of cyclobutanecarboxylic acid derivatives

Application Note: Microwave-Assisted Synthesis of Cyclobutanecarboxylic Acid Derivatives

Executive Summary

Cyclobutanecarboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as conformationally restricted bioisosteres for amino acids and rigid linkers that modulate metabolic stability. Traditional thermal synthesis of these strained rings often requires harsh conditions (high temperatures, long reflux times) or hazardous reagents (diazomethane), leading to poor atom economy and degradation of sensitive functionalities.

This guide details validated microwave-assisted organic synthesis (MAOS) protocols for constructing cyclobutane scaffolds. By leveraging the Arrhenius rate acceleration and superheating effects of dielectric heating, these methods reduce reaction times from hours to minutes while significantly improving yield and purity profiles.

Mechanistic Insight: Why Microwave?

The formation of the cyclobutane ring is energetically demanding due to significant ring strain (~26 kcal/mol).

-

Thermal vs. Dielectric Heating: Conventional heating relies on conductive transfer, often creating temperature gradients. Microwave irradiation provides volumetric heating, directly coupling with the dipole moment of polar reagents (e.g., diethyl malonate, amide solvents).

-

The "Specific Effect": In cyclization reactions (entropicaly disfavored), the rapid heating rates attainable in sealed microwave vessels allow the system to bypass lower-energy decomposition pathways, favoring the high-energy transition state required for ring closure.

Protocol A: The "Workhorse" Method

Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Double Alkylation

This protocol utilizes a phase-transfer catalyzed double alkylation of diethyl malonate with 1,3-dibromopropane. It is the primary route for accessing 1,1-disubstituted cyclobutanes.

Experimental Workflow

Figure 1: Pathway for the microwave-assisted double alkylation of active methylene compounds.

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave pressure vial equipped with a magnetic stir bar, combine:

-

Diethyl malonate (1.0 equiv, 2.0 mmol)

-

1,3-Dibromopropane (1.1 equiv, 2.2 mmol)

-

Potassium carbonate (

, 2.5 equiv, anhydrous) -

Tetrabutylammonium bromide (TBAB, 0.1 equiv) - Critical Phase Transfer Catalyst

-

Acetonitrile (3 mL) - High tan

solvent for efficient coupling.

-

-

Irradiation: Cap the vial and place it in the microwave reactor.

-

Mode: Dynamic (Hold Temperature)

-

Temp: 130 °C

-

Time: 15 minutes

-

Pressure Limit: 15 bar

-

Stirring: High (600 rpm)

-

-

Work-up: Cool to room temperature. Filter off inorganic salts (

, Excess -

Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Validation Criteria:

-

1H NMR (CDCl3): Disappearance of the malonate

singlet (~3.3 ppm). Appearance of cyclobutane ring protons as multiplets at ~1.9-2.5 ppm.

Protocol B: The "Complex Scaffold" Method

[2+2] Cycloaddition of Dichloroketene to Olefins

For accessing functionalized cyclobutanones (which can be oxidized to lactones or ring-contracted to acids), the [2+2] cycloaddition is superior. This protocol generates dichloroketene in situ using zinc dechlorination.[1]

Mechanistic Pathway

Figure 2: In situ generation of dichloroketene and subsequent [2+2] cycloaddition.

Step-by-Step Procedure

-

Reagents: To a dry 10 mL microwave vial under Argon:

-

Olefin (e.g., Styrene, 1.0 mmol)

-

Zinc dust (activated, 2.0 equiv)

-

Diethyl ether or DME (2 mL)

-

-

Addition: Add Trichloroacetyl chloride (1.2 equiv) dropwise. Caution: Exothermic.

-

Irradiation:

-

Temp: 80 °C (or 100 °C for unactivated olefins)

-